Desmethylolanzapine

描述

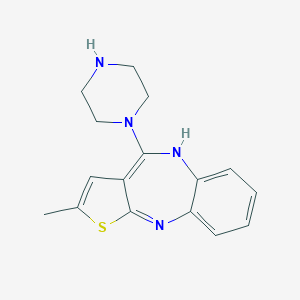

structure in first source

Structure

3D Structure

属性

IUPAC Name |

2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][1,5]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4S/c1-11-10-12-15(20-8-6-17-7-9-20)18-13-4-2-3-5-14(13)19-16(12)21-11/h2-5,10,17,19H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPIXVHJEIZKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433226 | |

| Record name | N-Demethyl Olanzapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161696-76-0 | |

| Record name | Desmethylolanzapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161696-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylolanzapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161696760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Demethyl Olanzapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYLOLANZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1053I7P65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Desmethylolanzapine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of desmethylolanzapine, a key metabolite of the atypical antipsychotic olanzapine and a crucial intermediate in its synthesis. This document details a reliable synthetic protocol and summarizes the available physicochemical and spectroscopic data.

Introduction

This compound, chemically known as 2-methyl-4-(piperazin-1-yl)-10H-thieno[2,3-b][1][2]benzodiazepine, is the primary N-demethylated metabolite of olanzapine.[1][3] Its pharmacological activity and metabolic fate are of significant interest in the study of olanzapine's overall therapeutic effect and side-effect profile.[3] Furthermore, this compound serves as a pivotal precursor in various synthetic routes to olanzapine itself.[4][5] A thorough understanding of its synthesis and chemical properties is therefore essential for researchers in medicinal chemistry, pharmacology, and drug metabolism.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine hydrochloride with piperazine.[4]

Experimental Protocol

Reaction:

A mixture of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine hydrochloride (1 equivalent) and piperazine (approximately 7 equivalents) in a 1:1 mixture of dimethyl sulfoxide (DMSO) and toluene is heated to reflux under an inert atmosphere. The reaction is typically refluxed for 2 hours.[4]

Work-up and Purification:

Following the reaction, the mixture is cooled in an ice bath, and distilled water is added to precipitate the product. The mixture is stirred at a low temperature (e.g., 5°C) for about an hour to ensure complete precipitation. The resulting light-yellow precipitate is collected by filtration, washed with water, and dried in a vacuum desiccator over a drying agent like silica gel.[2]

Diagrammatic Representation of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Chemical Characterization

This compound has been characterized by various physicochemical and spectroscopic methods. A summary of the available data is presented below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈N₄S | [1][6] |

| Molecular Weight | 298.41 g/mol | [1][6] |

| Appearance | Yellow crystalline powder or off-white powder | [6][7] |

| Melting Point | 158 ± 3 °C | [6] |

| 144.5 °C | [2] |

Spectroscopic Data

| Technique | Data | Reference |

| UV-Vis (in acetonitrile) | λmax: 204.0 ± 1.0 nm (ε ≈ 28000), 226.0 ± 1.0 nm (ε ≈ 22000), 274.0 ± 1.0 nm (ε ≈ 18000) | [6] |

| Mass Spectrometry (LC-MS/MS) | The simultaneous quantification of olanzapine and this compound is well-documented. | [3] |

| NMR | NMR data corresponds to the structure. | [6] |

| IR | IR spectrum corresponds to the structure. | [6] |

Note: While some suppliers indicate that NMR and IR data are consistent with the structure of this compound, the complete, interpreted spectra are not provided in the cited sources.

Diagrammatic Representation of the Analytical Workflow:

Caption: Analytical workflow for this compound.

Conclusion

This technical guide has outlined a practical and referenced synthetic method for this compound and compiled its key chemical characterization data. While a detailed spectroscopic analysis with full peak assignments for NMR and IR is not widely published, the provided information on its synthesis, physicochemical properties, and other spectroscopic data serves as a valuable resource for professionals in the fields of drug discovery, development, and analysis. Further research to fully elucidate and publish the detailed spectroscopic characteristics of this compound would be a valuable contribution to the scientific community.

References

- 1. This compound | C16H18N4S | CID 135446209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Formyl Olanzepine.....N-demethyl-N-formyl olanzapine Impurity [orgspectroscopyint.blogspot.com]

- 3. Frontiers | Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia [frontiersin.org]

- 4. A PROCESS FOR THE PREPARATION OF OLANZAPINE AND AN INTERMEDIATE THEREFOR - Patent 1513845 [data.epo.org]

- 5. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipomed | Analytical Reference Standards. N-Desmethylolanzapine [shop2.lipomed-shop.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Unraveling the Pharmacological Profile of N-desmethylolanzapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethylolanzapine (DMO) is the primary active metabolite of the atypical antipsychotic olanzapine. Formed predominantly through cytochrome P450 1A2 (CYP1A2)-mediated demethylation, DMO has garnered significant interest for its distinct pharmacological properties, which may contribute to the overall therapeutic and side-effect profile of olanzapine. Notably, emerging evidence suggests that DMO may possess a more favorable metabolic profile than its parent compound, potentially counteracting some of olanzapine's adverse metabolic effects. This technical guide provides a comprehensive overview of the pharmacological profile of N-desmethylolanzapine, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Pharmacological Data

The pharmacological activity of N-desmethylolanzapine is characterized by its interaction with a range of central nervous system (CNS) receptors. While comprehensive data remains the subject of ongoing research, the following tables summarize the currently available quantitative information on its receptor binding affinity and in vitro functional activity.

Table 1: Receptor Binding Affinity of N-desmethylolanzapine (Ki values in nM)

| Receptor Family | Receptor Subtype | N-desmethylolanzapine (Ki, nM) | Olanzapine (Ki, nM) | Reference |

| Dopamine | D2 | Data Not Available | 11 | [Bymaster et al., 1996] |

| D1 | Data Not Available | 27 | [Bymaster et al., 1996] | |

| Serotonin | 5-HT2A | Data Not Available | 4 | [Bymaster et al., 1996] |

| 5-HT2C | Data Not Available | 11 | [Bymaster et al., 1996] | |

| Muscarinic | M1 | Data Not Available | 2.5 | [Bymaster et al., 1996] |

| Histamine | H1 | Data Not Available | 7 | [Bymaster et al., 1996] |

| Adrenergic | α1 | Data Not Available | 19 | [Bymaster et al., 1996] |

Note: Specific Ki values for N-desmethylolanzapine are not widely published in publicly accessible literature. The table highlights the need for further research in this area. Olanzapine data is provided for comparative context.

Table 2: In Vitro Functional Activity of N-desmethylolanzapine (EC50/IC50 values in nM)

| Receptor | Assay Type | Functional Effect | N-desmethylolanzapine (EC50/IC50, nM) | Olanzapine (EC50/IC50, nM) | Reference |

| Various | Functional Assays | Antagonist | Data Not Available | Data Varies by Receptor |

Metabolism and Pharmacokinetics

N-desmethylolanzapine is a major metabolite of olanzapine, and its formation is a key determinant of olanzapine's clearance from the body.

Metabolic Pathway

The primary metabolic pathway leading to the formation of N-desmethylolanzapine is N-demethylation of olanzapine, a reaction catalyzed by the cytochrome P450 isoenzyme CYP1A2.[1][2] This process occurs mainly in the liver. Other minor metabolic pathways for olanzapine include N-glucuronidation and oxidation to form olanzapine N-oxide.[3]

In Vivo Preclinical Pharmacology

While in vitro data on N-desmethylolanzapine is limited, in vivo studies in animal models have provided valuable insights into its pharmacological effects.

Metabolic Effects

Intriguingly, studies in mice have demonstrated that N-desmethylolanzapine may have metabolic effects that are opposite to those of olanzapine. One study found that while olanzapine is associated with weight gain and insulin resistance, administration of N-desmethylolanzapine to obese mice resulted in a reduction in body weight and fat mass, along with improved insulin sensitivity.[4] These findings suggest that the metabolic liabilities of olanzapine may be primarily attributed to the parent compound, and that N-desmethylolanzapine could have a protective or normalizing role in metabolic function.

Antipsychotic-like Activity

In a drug discrimination study in mice, N-desmethylolanzapine produced cross-tolerance to the discriminative stimulus of clozapine, another atypical antipsychotic. This suggests that N-desmethylolanzapine may share some common underlying pharmacological mechanisms with clozapine and could potentially contribute to the antipsychotic effects of olanzapine.[5]

Experimental Protocols

To facilitate further research into the pharmacology of N-desmethylolanzapine, this section outlines the general methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of N-desmethylolanzapine for various CNS receptors.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of N-desmethylolanzapine.

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of N-desmethylolanzapine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., Second Messenger Assays)

Objective: To determine the functional activity (e.g., agonist, antagonist) and potency (EC50 or IC50) of N-desmethylolanzapine at specific G-protein coupled receptors (GPCRs).

General Protocol:

-

Cell Culture: Cells stably expressing the GPCR of interest are cultured.

-

Assay Preparation: Cells are plated in microtiter plates and loaded with a fluorescent dye sensitive to the second messenger of interest (e.g., a calcium-sensitive dye for Gq-coupled receptors or a cAMP-sensitive biosensor for Gs/Gi-coupled receptors).

-

Compound Addition: Varying concentrations of N-desmethylolanzapine are added to the cells. To test for antagonist activity, cells are pre-incubated with N-desmethylolanzapine before the addition of a known agonist.

-

Signal Detection: The change in fluorescence (or other signal) is measured over time using a plate reader.

-

Data Analysis: Concentration-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are calculated using non-linear regression.

Conclusion and Future Directions

N-desmethylolanzapine is a pharmacologically active metabolite of olanzapine with a profile that is still being fully elucidated. The available evidence suggests that it may contribute to the overall clinical effects of olanzapine and, importantly, may possess a more benign metabolic profile. The lack of comprehensive public data on its receptor binding affinities and in vitro functional potencies represents a significant gap in our understanding and highlights a critical area for future research. A thorough characterization of N-desmethylolanzapine's pharmacology is essential for a complete understanding of olanzapine's mechanism of action and for the potential development of novel therapeutic agents with improved efficacy and safety profiles. Further studies employing the experimental protocols outlined in this guide are warranted to fully unravel the pharmacological intricacies of this important metabolite.

References

- 1. bu.edu [bu.edu]

- 2. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic and endocrinal effects of N-desmethyl-olanzapine in mice with obesity: Implication for olanzapine-associated metabolic changes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Olanzapine to Desmethylolanzapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro metabolism of the atypical antipsychotic drug olanzapine, with a specific focus on its N-demethylation to form the major metabolite, desmethylolanzapine. Olanzapine undergoes extensive hepatic metabolism, and the formation of this compound is a critical pathway in its clearance. This document details the primary enzymes involved in this biotransformation, summarizes key quantitative kinetic data from in vitro studies, and provides comprehensive experimental protocols for researchers to replicate and further investigate these metabolic pathways. The information is intended to support drug development professionals and scientists in understanding the complexities of olanzapine metabolism, predicting potential drug-drug interactions, and interpreting inter-individual variability in drug response.

Introduction

Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. Following oral administration, olanzapine is extensively metabolized, primarily in the liver, with less than 10% of the parent drug excreted unchanged. The biotransformation of olanzapine involves both Phase I oxidative reactions and Phase II conjugation reactions. One of the principal Phase I metabolic routes is N-demethylation at the piperazine ring, leading to the formation of 4'-N-desmethylolanzapine.[1][2] This metabolite, along with the 10-N-glucuronide conjugate, constitutes the most significant circulating metabolites of olanzapine.[3] Understanding the in vitro kinetics and the enzymes responsible for this compound formation is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions.

Metabolic Pathway of Olanzapine to this compound

The N-demethylation of olanzapine is predominantly a cytochrome P450 (CYP) mediated reaction. In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have consistently identified CYP1A2 as the primary enzyme responsible for the formation of this compound.[2][3][4] Minor contributions to this metabolic pathway have also been attributed to CYP2D6 and CYP2C8 .[3][5] The flavin-containing monooxygenase (FMO) system is also involved in olanzapine oxidation, but primarily in the formation of olanzapine N-oxide.[4]

Below is a diagram illustrating the primary metabolic pathway leading to the formation of this compound.

Quantitative Analysis of In Vitro Metabolism

The kinetics of this compound formation have been characterized in vitro using human liver microsomes and recombinant CYP enzymes. The Michaelis-Menten model is typically used to describe the enzyme kinetics, with Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity) as the key parameters.

Table 1: In Vitro Enzyme Kinetics for the Formation of this compound

| System | Enzyme | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (μL/min/mg protein) | Reference |

| Human Liver Microsomes (HLM) | Mixed | 24.2 | Not Reported | 1.0 | [1] |

| Recombinant Human Enzyme | CYP1A2 | 25 | 0.3 (pmol/min/pmol CYP) | Not Reported | [5] |

| Recombinant Human Enzyme | CYP2C8 | 41 | 0.3 (pmol/min/pmol CYP) | Not Reported | [5] |

| Recombinant Human Enzyme | CYP2D6 | 139 | 0.2 (pmol/min/pmol CYP) | Not Reported | [5] |

Note: Kinetic parameters can vary between studies due to differences in experimental conditions, such as protein concentration and the presence of bovine serum albumin (BSA).[5]

Experimental Protocols

This section provides a detailed methodology for conducting in vitro studies of olanzapine metabolism to this compound using human liver microsomes.

Objective

To determine the kinetic parameters (Km and Vmax) for the formation of this compound from olanzapine in human liver microsomes.

Materials and Reagents

-

Olanzapine (analytical standard)

-

This compound (analytical standard)

-

Pooled Human Liver Microsomes (HLMs)

-

Potassium Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Internal Standard (e.g., olanzapine-d3 or a structurally similar compound)

-

Purified water (18 MΩ·cm)

Experimental Workflow Diagram

Incubation Procedure

-

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing pooled human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration) and potassium phosphate buffer (e.g., 100 mM, pH 7.4). The final volume of the incubation mixture is typically 200 µL.

-

Substrate Addition: Add varying concentrations of olanzapine (e.g., 0.5 - 200 µM) to the incubation mixtures.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath to allow the components to reach thermal equilibrium.

-

Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.

-

Terminate Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard. This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation and Sample Preparation: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Sample Collection: Transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

Analytical Method: LC-MS/MS Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the sensitive and selective quantification of olanzapine and this compound.[5][6]

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for olanzapine, this compound, and the internal standard need to be optimized. For example:

-

Olanzapine: m/z 313.1 → 256.1

-

This compound: m/z 299.1 → 256.1

-

-

Instrument Parameters: Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each analyte to achieve maximum sensitivity.

-

Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte standards.

-

Quantification: Determine the concentration of this compound formed in each incubation sample using the calibration curve.

-

Kinetic Analysis: Plot the rate of metabolite formation (pmol/min/mg protein) against the substrate (olanzapine) concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis software to determine the Km and Vmax values.

Conclusion

The in vitro N-demethylation of olanzapine to this compound is a key metabolic pathway primarily catalyzed by CYP1A2. The quantitative data and detailed experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to investigate this biotransformation. A thorough understanding of the in vitro metabolism of olanzapine is fundamental for predicting its in vivo pharmacokinetics, assessing the potential for drug-drug interactions, and ultimately ensuring the safe and effective therapeutic use of this important antipsychotic medication.

References

- 1. benchchem.com [benchchem.com]

- 2. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. CYP1A2 expression rather than genotype is associated with olanzapine concentration in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Characterization of the Human Liver Microsomal Kinetics and Reaction Phenotyping of Olanzapine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Dopamine and Serotonin Receptor Binding Affinity of Desmethylolanzapine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylolanzapine is the primary active metabolite of the atypical antipsychotic olanzapine. Its pharmacological profile, particularly its interaction with dopamine and serotonin receptor systems, is of significant interest for understanding the overall therapeutic effects and potential side effects of olanzapine treatment. This technical guide provides a comprehensive overview of the in vitro binding affinities of this compound for a range of dopamine and serotonin receptors. Detailed experimental methodologies for determining these binding affinities are presented, along with visualizations of the associated signaling pathways to provide a deeper understanding of the functional consequences of these interactions.

Introduction

Olanzapine is a widely prescribed second-generation antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Following administration, olanzapine is extensively metabolized, with N-desmethylolanzapine being one of its major pharmacologically active metabolites. The clinical activity of olanzapine is attributed to its antagonist activity at multiple neurotransmitter receptors, and therefore, characterizing the receptor binding profile of its primary metabolite is crucial for a complete understanding of its mechanism of action. This guide focuses specifically on the binding affinities of this compound for dopamine and serotonin receptors, key targets in the treatment of psychotic disorders.

Receptor Binding Affinity Data

The following tables summarize the quantitative in vitro binding affinities (Ki values) of this compound for various human dopamine and serotonin receptors. The data has been compiled from multiple sources to provide a comparative overview. Lower Ki values are indicative of higher binding affinity.

Table 1: this compound Binding Affinities for Dopamine Receptors

| Receptor Subtype | Ki (nM) |

| Dopamine D1 | >1000 |

| Dopamine D2 | 132 |

| Dopamine D3 | 26 |

| Dopamine D4 | 1.6 |

| Dopamine D5 | >1000 |

Table 2: this compound Binding Affinities for Serotonin Receptors

| Receptor Subtype | Ki (nM) |

| Serotonin 5-HT1A | 250 |

| Serotonin 5-HT1B | >1000 |

| Serotonin 5-HT1D | >1000 |

| Serotonin 5-HT2A | 12 |

| Serotonin 5-HT2C | 2 |

| Serotonin 5-HT3 | 110 |

| Serotonin 5-HT6 | 5 |

| Serotonin 5-HT7 | 90 |

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are a standard and robust method for quantifying the interaction between a ligand (e.g., this compound) and a receptor.[1] The following provides a detailed methodology for a typical competitive inhibition radioligand binding assay used to determine the Ki values presented above.

3.1. Materials

-

Receptor Source: Cell membranes prepared from cultured cell lines (e.g., CHO or HEK293) stably expressing the human recombinant dopamine or serotonin receptor subtype of interest.

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being assayed (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the receptor to determine non-specific binding (e.g., Haloperidol for D2 receptors, Mianserin for 5-HT2A receptors).

-

Assay Buffer: Buffer solution appropriate for the specific receptor assay (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 for D2 receptors).

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter and Cocktail: For quantifying the radioactivity trapped on the filters.

3.2. Procedure

-

Membrane Preparation:

-

Harvest cells expressing the target receptor and homogenize in an ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

A range of concentrations of this compound (the competing test compound).

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of the non-specific binding control ligand.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

3.3. Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) to determine the specific binding of the radioligand.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the concentration of this compound that inhibits 50% of the specific radioligand binding (the IC50 value).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Signaling Pathway Visualizations

The interaction of this compound with dopamine and serotonin receptors initiates or inhibits specific intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

4.1. Dopamine D2-like Receptor Signaling

Dopamine D2, D3, and D4 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.[][3] Activation of these receptors generally leads to the inhibition of adenylyl cyclase.

Caption: Dopamine D2-like receptor signaling pathway.

4.2. Serotonin 5-HT2A/2C Receptor Signaling

Serotonin 5-HT2A and 5-HT2C receptors are GPCRs that couple to the Gq/11 family of G proteins.[4][5] Activation of these receptors stimulates phospholipase C.

Caption: Serotonin 5-HT2A/2C receptor signaling pathway.

4.3. Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay.

Caption: Experimental workflow for a competitive radioligand binding assay.

Discussion

The data presented in this guide indicate that this compound possesses a distinct and potent binding profile at various dopamine and serotonin receptors. Notably, it exhibits high affinity for the dopamine D4 and serotonin 5-HT2A, 5-HT2C, and 5-HT6 receptors. Its affinity for the dopamine D2 receptor is moderate. This multi-receptor interaction profile suggests that this compound likely contributes significantly to the overall pharmacological effects of olanzapine. The antagonist activity at these receptors can modulate complex neurotransmitter systems implicated in the pathophysiology of schizophrenia and other psychiatric disorders.

Conclusion

This technical guide provides a detailed overview of the dopamine and serotonin receptor binding affinities of this compound, supported by established experimental protocols and visualizations of relevant signaling pathways. The presented data underscores the importance of considering the pharmacological activity of major metabolites when evaluating the mechanism of action of a parent drug. For researchers and professionals in drug development, this information is critical for designing and interpreting studies on the efficacy and safety of olanzapine and for the development of novel antipsychotic agents with optimized receptor interaction profiles.

References

The Neuropharmacological Profile of Desmethylolanzapine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylolanzapine is the primary active metabolite of the atypical antipsychotic olanzapine, formed predominantly through cytochrome P450 1A2 (CYP1A2)-mediated N-demethylation. While olanzapine's pharmacology is well-characterized, the distinct central nervous system (CNS) activity of its major metabolite, this compound, is crucial for a comprehensive understanding of olanzapine's overall therapeutic and adverse effect profile. This technical guide provides a detailed examination of the mechanism of action of this compound in the CNS, focusing on its receptor binding affinity, functional activity, and potential downstream signaling pathways. All quantitative data are summarized for comparative analysis, and detailed experimental methodologies are provided for key cited experiments.

Introduction

Olanzapine is a widely prescribed second-generation antipsychotic effective in the treatment of schizophrenia and bipolar disorder. Following administration, olanzapine is extensively metabolized in the liver, with N-desmethylolanzapine and olanzapine 10-N-glucuronide being the main circulating metabolites[1]. While the glucuronide conjugate is considered pharmacologically inactive, this compound exhibits affinity for various CNS receptors, suggesting it may contribute to the overall pharmacological effects of olanzapine treatment[2]. Understanding the specific neuropharmacology of this compound is therefore essential for elucidating the complete mechanism of action of the parent drug and for exploring the potential therapeutic or adverse effects of this metabolite.

Receptor Binding Affinity

The initial characterization of a psychoactive compound's mechanism of action involves determining its binding affinity (Ki) for a wide range of CNS receptors. While a comprehensive screening panel for this compound with specific Ki values is not extensively published in a single source, data compiled from various in vitro studies indicate that it retains a broad receptor binding profile similar to olanzapine, albeit generally with lower potency.

| Receptor Subtype | This compound Ki (nM) | Olanzapine Ki (nM) | Reference |

| Dopamine Receptors | |||

| D₂ | Data not available | 23.36 | [3] |

| Serotonin Receptors | |||

| 5-HT₂A | Data not available | 22.0 | [3] |

| Muscarinic Receptors | |||

| M₁ | Data not available | Data not available | |

| Histamine Receptors | |||

| H₁ | Data not available | 4.452 | [3] |

| Adrenergic Receptors | |||

| α₁ | Data not available | 84.41 | [3] |

Functional Activity at CNS Receptors

Beyond binding affinity, the functional activity of this compound at its target receptors determines its pharmacological effect. Functional assays are employed to classify the compound as an agonist, antagonist, partial agonist, or inverse agonist.

| Receptor Subtype | Assay Type | This compound Activity | EC₅₀/IC₅₀ (nM) | % Efficacy/Inhibition | Reference |

| Muscarinic Receptors | |||||

| M₁ | R-SAT | Agonist | Data not available | Data not available | [4][5] |

Note: Similar to the binding affinity data, a comprehensive functional activity profile for this compound is not widely published. The available data suggests a potential for M₁ muscarinic receptor agonism, a property that distinguishes it from the antagonist activity of its parent compound, olanzapine, at this receptor[4][5].

Downstream Signaling Pathways

The interaction of this compound with G-protein coupled receptors (GPCRs) is expected to trigger intracellular signaling cascades that ultimately mediate its effects on neuronal function. While specific studies on the downstream signaling of this compound are limited, its presumed activity at dopamine, serotonin, and muscarinic receptors suggests the involvement of several key pathways.

Dopamine D₂ Receptor Signaling

As a metabolite of an antipsychotic, the interaction of this compound with the dopamine D₂ receptor is of particular interest. Antagonism at D₂ receptors is a hallmark of antipsychotic efficacy. This interaction typically involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

Figure 1: Hypothesized Dopamine D₂ Receptor Signaling Pathway for this compound.

Serotonin 5-HT₂A Receptor Signaling

Antagonism at the 5-HT₂A receptor is another key feature of atypical antipsychotics, thought to contribute to their efficacy against negative symptoms and reduced risk of extrapyramidal side effects. 5-HT₂A receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.

Figure 2: Hypothesized Serotonin 5-HT₂A Receptor Signaling for this compound.

Muscarinic M₁ Receptor Signaling

The potential agonist activity of this compound at M₁ muscarinic receptors is a significant point of differentiation from olanzapine. M₁ receptors are also coupled to Gq/11 proteins, and their activation would similarly lead to PLC activation and downstream signaling through IP₃ and DAG. This pathway is implicated in cognitive function.

References

- 1. N-desmethylclozapine, a major metabolite of clozapine, increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N-desmethylclozapine (NDMC) is an antagonist at the human native muscarinic M(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties and solubility of desmethylolanzapine.

An In-depth Technical Guide on the Physicochemical Properties and Solubility of Desmethylolanzapine

Introduction

This compound, also known as N-desmethylolanzapine, is the primary active metabolite of olanzapine, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2][3] The conversion from olanzapine to this compound is primarily facilitated by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP2D6 and CYP2C8.[4][5][6][7] Understanding the physicochemical properties and solubility of this metabolite is crucial for drug development professionals and researchers to fully comprehend its pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of these key characteristics, detailed experimental protocols, and relevant metabolic pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₈N₄S | [1][7][8][9] |

| Molecular Weight | 298.41 g/mol | [1][9] |

| Appearance | White to off-white, pale yellow, or brown solid | [1][10] |

| pKa (Strongest Basic) | 8.83 (Predicted) | [11] |

| pKa (Strongest Acidic) | 15.67 (Predicted) | [11] |

| LogP | 2.64 - 3.097 (Calculated/Predicted) | [8][11][12] |

| Polar Surface Area | 39.66 Ų | [8][11] |

| Melting Point | 144.5°C | [13] |

| Boiling Point | 489.2 ± 55.0 °C (Predicted) | [13] |

Solubility Profile

The solubility of a compound is a critical factor influencing its bioavailability. This compound is generally described as being soluble in organic solvents.[1] Quantitative solubility data is presented in the following table.

| Solvent System | Solubility | Source(s) |

| Water | 0.0638 mg/mL (Predicted) | [11] |

| Dimethylformamide (DMF) | 30 mg/mL | [6][7] |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [6][7] |

| Ethanol | 10 mg/mL | [6][7] |

| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [6][7] |

Metabolic Pathway

This compound is a product of Phase I metabolism of its parent compound, olanzapine. The primary enzymatic reaction is an N-demethylation.

Experimental Protocols

The following sections detail generalized, standard methodologies for determining the key physicochemical properties discussed in this guide.

Protocol 1: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity. Potentiometric titration is a highly reliable method for its determination.[14][15]

-

Principle: This method involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound. The pH of the solution is monitored continuously with a calibrated pH meter. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized.[16][17]

-

Apparatus: Calibrated pH meter with electrode, magnetic stirrer, burette, and a reaction vessel.

-

Procedure:

-

A dilute solution (e.g., 1 mM) of this compound is prepared in an appropriate solvent, often with a supporting electrolyte like KCl to maintain constant ionic strength.[14][16]

-

The solution is made acidic (e.g., to pH 1.8-2.0) with a standard acid like 0.1 M HCl.[14]

-

The solution is then titrated with a standard base (e.g., 0.1 M NaOH), added in small, precise increments.[14]

-

The pH is recorded after each addition, allowing the system to equilibrate until the pH reading is stable.[16]

-

The titration continues until the pH has reached a sufficiently basic value (e.g., pH 12).[14]

-

A plot of pH versus the volume of titrant added is generated. The pKa value is determined from the midpoint of the buffer region or the point of inflection on the curve.[16]

-

The procedure is repeated at least three times to ensure reproducibility.[14]

-

Protocol 2: Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is crucial for predicting membrane permeability and absorption. The shake-flask method is the gold standard for experimental LogP determination.[18][19]

-

Principle: This direct method measures the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol (representing a lipid environment) and water (representing an aqueous environment).[18][20] LogP is the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

-

Apparatus: Volumetric flasks, separatory funnel or vials, mechanical shaker, centrifuge, analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS).

-

Procedure:

-

The n-octanol and aqueous buffer (e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by mixing and allowing them to separate.[21]

-

A known amount of this compound is dissolved in a mixture of the pre-saturated n-octanol and aqueous buffer.

-

The mixture is agitated vigorously for a set period (e.g., several hours) to ensure equilibrium is reached.[18]

-

The mixture is then allowed to stand until the two phases are clearly separated. Centrifugation can be used to accelerate this process and prevent emulsions.

-

Aliquots are carefully removed from both the n-octanol and aqueous layers.

-

The concentration of this compound in each aliquot is accurately measured using a suitable analytical technique like HPLC.[21]

-

The LogP is calculated using the formula: LogP = log₁₀ ([concentration in octanol] / [concentration in water]).[20]

-

Protocol 3: Determination of Aqueous Solubility by Shake-Flask Method

Thermodynamic or equilibrium solubility is a fundamental property. The shake-flask method is the most reliable technique for its measurement.[22]

-

Principle: An excess amount of the solid compound is equilibrated with a specific solvent over a period of time at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined.[23]

-

Apparatus: Vials with screw caps, constant temperature shaker/incubator, filtration or centrifugation equipment, analytical instrument for concentration measurement (e.g., HPLC-UV).

-

Procedure:

-

Add an excess amount of solid this compound to a vial containing the aqueous solvent of interest (e.g., water, or buffers at various pH values).[22] The excess solid ensures that a saturated solution is formed.

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[23]

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully separate the saturated solution from the excess solid. This is a critical step and is typically done by centrifugation followed by withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).[24]

-

Quantify the concentration of this compound in the clear, saturated solution using a validated analytical method.

-

The measured concentration is the equilibrium solubility of the compound under the tested conditions.

-

References

- 1. CAS 161696-76-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Frontiers | Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia [frontiersin.org]

- 3. Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. benchchem.com [benchchem.com]

- 6. N-desmethyl Olanzapine | CAS 161696-76-0 | Cayman Chemical | Biomol.com [biomol.com]

- 7. caymanchem.com [caymanchem.com]

- 8. chemscene.com [chemscene.com]

- 9. pharmaceresearch.com [pharmaceresearch.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. N-Demethyl Olanzapine-d8 | C16H18N4S | CID 136232977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. N-Demethyl olanzapine | 161696-76-0 [chemicalbook.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. acdlabs.com [acdlabs.com]

- 21. agilent.com [agilent.com]

- 22. researchgate.net [researchgate.net]

- 23. lup.lub.lu.se [lup.lub.lu.se]

- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Role of Cytochrome P450 Enzymes in the Formation of Desmethylolanzapine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olanzapine, an atypical antipsychotic, undergoes extensive hepatic metabolism, with N-demethylation to its primary metabolite, desmethylolanzapine, being a critical pathway. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system. This technical guide provides a comprehensive overview of the role of specific CYP isoforms in the formation of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows. Understanding the nuances of olanzapine metabolism is paramount for drug development, predicting drug-drug interactions, and optimizing therapeutic outcomes.

Introduction to Olanzapine Metabolism

Olanzapine is primarily cleared from the body through metabolic processes in the liver, with two major pathways identified: direct N-glucuronidation and CYP-mediated oxidation. The oxidative pathways lead to the formation of several metabolites, including 4'-N-desmethylolanzapine, 2-hydroxymethylolanzapine, and 7-hydroxyolanzapine. Among these, N-demethylation to form this compound is a significant route, and the activity of CYP enzymes plays a pivotal role in its rate of formation.

Cytochrome P450 Isoforms Involved in this compound Formation

In vitro and in vivo studies have consistently demonstrated that CYP1A2 is the principal enzyme responsible for the N-demethylation of olanzapine to this compound.[1][2][3][4] While CYP1A2 plays the primary role, other isoforms, including CYP2D6 and, to a lesser extent, CYP2C8 , have been shown to contribute to this metabolic pathway.[2][3] There is no significant evidence to support a role for CYP3A4 in the N-demethylation of olanzapine.[5]

The formation of this compound is correlated with CYP1A2 catalytic activity.[6] This is further substantiated by clinical observations where co-administration of olanzapine with potent CYP1A2 inhibitors, such as fluvoxamine, leads to decreased clearance of olanzapine and reduced formation of this compound.[5][7][8] Conversely, inducers of CYP1A2, such as components of tobacco smoke, can increase the clearance of olanzapine.[5]

Quantitative Data on this compound Formation

The kinetics of this compound formation have been characterized in several in vitro systems. The following tables summarize the key quantitative data regarding the enzymatic formation of this metabolite.

Table 1: Michaelis-Menten Constants (Km) for this compound Formation

| Enzyme System | High-Affinity Component Km (µM) | Low-Affinity Component Km (µM) | Reference |

| Human Liver Microsomes | Not explicitly stated | Biphasic kinetics observed | [6] |

| Recombinant CYP1A2 | Not explicitly stated | - | [6] |

Note: Biphasic kinetics observed in human liver microsomes suggest the involvement of at least two enzymes with different affinities for olanzapine.[6]

Table 2: Maximum Velocity (Vmax) and Intrinsic Clearance (CLint) for this compound Formation

| Enzyme System | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |

| Human Liver Microsomes (High-Affinity) | Not explicitly stated | 1.0 | [6] |

| Recombinant CYP1A2 | Not explicitly stated | Formed to the greatest extent | [6] |

Note: The intrinsic clearance for the high-affinity component of N-desmethylolanzapine formation in human liver microsomes was determined to be 1.0 µL/min/mg.[6] Recombinant CYP1A2 was shown to form this metabolite to the greatest extent among the tested recombinant enzymes.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of CYP450 enzymes in this compound formation.

In Vitro Metabolism of Olanzapine using Human Liver Microsomes (HLM)

Objective: To determine the kinetics of this compound formation and identify the contributing CYP isoforms in a complex, physiologically relevant in vitro system.

Methodology:

-

Incubation Mixture Preparation:

-

Prepare a stock solution of olanzapine in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.2-0.5 mg/mL final concentration), potassium phosphate buffer (e.g., 100 mM, pH 7.4), and MgCl₂ (e.g., 3 mM final concentration).

-

Add olanzapine at a range of concentrations (e.g., 0.5-200 µM) to the incubation mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of olanzapine or a structurally similar compound).

-

-

Sample Processing:

-

Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Analysis:

-

Analyze the supernatant using a validated UPLC-MS/MS method to quantify the concentration of this compound.

-

Recombinant CYP450 Enzyme Assays

Objective: To determine the specific contribution of individual CYP isoforms to the formation of this compound.

Methodology:

-

Incubation Mixture Preparation:

-

This protocol is similar to the HLM assay, but instead of pooled microsomes, specific recombinant human CYP enzymes (e.g., CYP1A2, CYP2D6, CYP2C8) co-expressed with cytochrome P450 reductase in a suitable system (e.g., baculovirus-infected insect cells) are used.

-

The concentration of the recombinant enzyme should be optimized for each isoform.

-

-

Reaction Initiation, Incubation, Termination, and Sample Processing:

-

Follow the same procedures as described in the HLM protocol.

-

-

Analysis:

-

Analyze the samples by UPLC-MS/MS to determine the rate of this compound formation by each individual CYP isoform.

-

UPLC-MS/MS Quantification of Olanzapine and this compound

Objective: To achieve sensitive and specific quantification of olanzapine and this compound in in vitro and in vivo samples.

Methodology:

-

Chromatographic Separation:

-

Utilize a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Employ a gradient elution with a mobile phase consisting of two solvents (A and B). For example, Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile.

-

A typical gradient might start at 10% B, ramp up to 90% B, and then return to initial conditions for equilibration.

-

Maintain a constant flow rate (e.g., 0.3-0.5 mL/min) and column temperature (e.g., 40°C).

-

-

Mass Spectrometric Detection:

-

Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Optimize the mass spectrometer parameters (e.g., capillary voltage, source temperature, desolvation gas flow) for maximum sensitivity.

-

Operate the instrument in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for olanzapine and this compound, as well as the internal standard. For example:

-

Olanzapine: m/z 313.1 -> 256.1

-

This compound: m/z 299.1 -> 256.1

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte.

-

Determine the concentration of olanzapine and this compound in the unknown samples by interpolating from the calibration curve.

-

Visualizing Metabolic Pathways and Experimental Workflows

Olanzapine N-Demethylation Pathway

Caption: Metabolic pathway of olanzapine to N-desmethylolanzapine.

Experimental Workflow for In Vitro Metabolism Assay

Caption: Workflow for in vitro olanzapine metabolism assay.

Conclusion

The formation of this compound is a key metabolic pathway for olanzapine, primarily mediated by CYP1A2, with minor contributions from CYP2D6 and CYP2C8. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to investigate this metabolic pathway further. A thorough understanding of the enzymes involved in olanzapine metabolism is essential for predicting and managing drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of this important antipsychotic medication.

References

- 1. A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro interaction of the antipsychotic agent olanzapine with human cytochromes P450 CYP2C9, CYP2C19, CYP2D6 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Low-dose fluvoxamine as an adjunct to reduce olanzapine therapeutic dose requirements: a prospective dose-adjusted drug interaction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interactions between the cytochrome P450 system and the second-generation antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liquid chromatography/tandem mass spectrometry method for determination of olanzapine and N-desmethylolanzapine in human serum and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-dependent alternations in the pharmacokinetics of olanzapine during coadministration of fluvoxamine in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

The Genesis of Olanzapine's Metabolic Profile: An In-depth Guide to its Early Research and Discovery of Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine, an atypical antipsychotic approved in 1996, represented a significant advancement in the treatment of schizophrenia and bipolar disorder.[1] Its efficacy, however, is accompanied by a complex metabolic profile that influences its therapeutic window and side-effect profile. Understanding the early research into its biotransformation is crucial for a comprehensive grasp of its pharmacology. This technical guide delves into the foundational studies that first identified and quantified the metabolites of olanzapine, detailing the experimental protocols that paved the way for our current understanding.

Core Metabolic Pathways

Early in vivo and in vitro studies established that olanzapine undergoes extensive metabolism, primarily in the liver, with less than 10% of the parent drug excreted unchanged.[2][3] The biotransformation of olanzapine is characterized by two principal routes: direct N-glucuronidation and cytochrome P450 (CYP)-mediated oxidation.[3] These pathways lead to a variety of metabolites, with the most clinically significant being the pharmacologically inactive 10-N-glucuronide and 4'-N-desmethyl olanzapine.[3]

The primary metabolic pathways identified in early research include:

-

10-N-Glucuronidation: The most prominent pathway, contributing significantly to the circulating drug-related species.[4]

-

4'-N-Demethylation: An oxidative pathway leading to the formation of 4'-N-desmethylolanzapine.

-

2-Hydroxylation: Resulting in the formation of 2-hydroxymethyl olanzapine.

-

N-Oxidation: Producing olanzapine N-oxide.

Quantitative Analysis of Olanzapine and its Metabolites

The foundational study elucidating the disposition and biotransformation of olanzapine involved a single oral dose of 12.5 mg of [14C]olanzapine administered to six healthy male volunteers.[4] The recovery and distribution of radioactivity provided the first quantitative insights into the fate of olanzapine in the human body.

| Parameter | Value | Reference |

| Total Mean Radiocarbon Recovery | ~87% | [4] |

| Recovery in Urine | 57% | [4][5] |

| Recovery in Feces | 30% | [4][5] |

| Unchanged Olanzapine in Urine | 7% | [4][5] |

Semiquantitative analysis of plasma samples from this study indicated that the major circulating metabolite was the 10-N-glucuronide.[4] The two most abundant components in urine were the 10-N-glucuronide and the parent olanzapine.[4]

| Component | Approximate Percentage of Dose in Urine | Reference |

| 10-N-Glucuronide | 13% | [4] |

| Olanzapine (Unchanged) | 7% | [4] |

Key Metabolites of Olanzapine

Early research successfully identified and characterized several key metabolites:

| Metabolite | Metabolic Pathway | Key Enzymes Involved | Pharmacological Activity |

| 10-N-Glucuronide | N-Glucuronidation | UGT1A4, UGT2B10 | Inactive[3] |

| 4'-N-Glucuronide | N-Glucuronidation | UGT1A4, UGT2B10 | Inactive[6] |

| 4'-N-desmethylolanzapine | N-Demethylation | CYP1A2 (major), CYP2D6 | Inactive[2][3] |

| 2-hydroxymethyl olanzapine | Allylic Hydroxylation | CYP2D6 | Inactive[2] |

| Olanzapine N-oxide | N-Oxidation | Flavin-containing monooxygenase 3 (FMO3) | Inactive[2] |

| 2-carboxylic acid derivative | Oxidation of 2-hydroxymethyl olanzapine | - | Inactive |

| N-desmethyl-2-carboxy derivative | N-demethylation and oxidation | - | Inactive[4] |

Experimental Protocols

The identification and quantification of olanzapine and its metabolites in early studies relied on a combination of in vivo human studies, in vitro metabolism models, and advanced analytical techniques.

In Vivo Human Metabolism Study Protocol

A foundational study on the disposition and biotransformation of olanzapine in humans involved the following key steps:

-

Subject Dosing: Six healthy male volunteers received a single oral dose of 12.5 mg of olanzapine containing 100 µCi of [14C]olanzapine.[4]

-

Sample Collection: Blood, urine, and feces were collected over a period of 21 days.[4]

-

Radioactivity Measurement: Total radioactivity in all biological samples was determined by liquid scintillation counting.[4]

-

Metabolite Profiling and Identification:

-

Plasma and urine samples were analyzed by electrospray LC/MS and LC/MS/MS to identify the chemical structures of the metabolites.[4]

-

The parent compound, olanzapine, was quantified in plasma using Gas Chromatography/Mass Spectrometry (GC/MS).[4]

-

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were used to characterize the structure of the major metabolite, 10-N-glucuronide.[4]

-

In Vitro Metabolism Protocol using Human Liver Microsomes

In vitro studies using human liver microsomes were crucial for identifying the specific enzymes responsible for olanzapine's metabolism. A general protocol for such a study is as follows:

-

Microsome Preparation: A pool of human liver microsomes is prepared from multiple donors to represent an average metabolic capacity.

-

Incubation Mixture: The reaction mixture typically contains:

-

Human liver microsomes (e.g., 0.5 mg/mL protein).

-

Olanzapine (at various concentrations to determine enzyme kinetics).

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

-

Incubation: The mixture is pre-incubated at 37°C before initiating the reaction by adding the NADPH-generating system. The incubation is carried out for a specific time (e.g., 60 minutes) with gentle agitation.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

-

Sample Preparation: The mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the metabolites, is then collected for analysis.

-

Analytical Method: The supernatant is analyzed by LC-MS/MS to identify and quantify the formed metabolites. By using specific chemical inhibitors or recombinant human CYP enzymes, the contribution of individual enzymes to each metabolic pathway can be determined.

Sample Preparation for LC-MS/MS Analysis

A common method for extracting olanzapine and its metabolites from plasma or serum for LC-MS/MS analysis involves protein precipitation:

-

Sample Aliquoting: A small volume of the biological sample (e.g., 100 µL of plasma or serum) is used.

-

Addition of Internal Standard: A known concentration of an internal standard (e.g., a deuterated analog of olanzapine) is added to the sample for accurate quantification.

-

Protein Precipitation: A precipitating agent, typically cold acetonitrile or methanol, is added to the sample at a specific ratio (e.g., 3:1 precipitant to sample).

-

Vortexing and Centrifugation: The mixture is vortexed thoroughly to ensure complete protein precipitation and then centrifuged at high speed to pellet the precipitated proteins.

-

Supernatant Collection: The clear supernatant is carefully transferred to a new tube.

-

Evaporation and Reconstitution: The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to concentrate the analytes before injection into the LC-MS/MS system.

Visualizing Metabolic and Experimental Pathways

To better illustrate the complex relationships in olanzapine metabolism and analysis, the following diagrams were generated using the DOT language.

Conclusion

The early research into olanzapine's metabolism laid a critical foundation for its clinical use. Through meticulous in vivo and in vitro studies, researchers were able to identify the key metabolic pathways, the structures of the major metabolites, and the enzymes responsible for their formation. The development of robust analytical methods, such as LC-MS/MS, was instrumental in quantifying these metabolites in biological matrices. This comprehensive understanding of olanzapine's biotransformation remains essential for optimizing therapeutic regimens, predicting drug-drug interactions, and ensuring patient safety.

References

- 1. fda.gov [fda.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis, characterization and process validation of olanzapine intermediates [wisdomlib.org]

- 4. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Characterization of the Human Liver Microsomal Kinetics and Reaction Phenotyping of Olanzapine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Drug Monitoring of Olanzapine: Effects of Clinical Factors on Plasma Concentrations in Psychiatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

The Neurochemical Profile of Desmethylolanzapine: A Preclinical In-Depth Analysis

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the neurochemical effects of desmethylolanzapine, the primary active metabolite of the atypical antipsychotic olanzapine, in preclinical models. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of receptor binding affinities, in vivo receptor occupancy, and effects on key neurotransmitter systems. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes findings from preclinical studies on its parent compound, olanzapine, to infer its neuropharmacological profile, supplemented by the available data on this compound itself.

Introduction

Olanzapine is a widely prescribed second-generation antipsychotic effective in the treatment of schizophrenia and bipolar disorder.[1] Following administration, olanzapine is extensively metabolized, with N-desmethylolanzapine being one of its major pharmacologically active metabolites.[2] Understanding the neurochemical properties of this metabolite is crucial for a complete picture of olanzapine's mechanism of action and its clinical effects. This guide summarizes the key preclinical findings related to this compound's interactions with various neurotransmitter systems central to the pathophysiology of psychotic disorders.

Receptor Binding Affinity

It is generally understood that the N-demethylation of olanzapine to form this compound is unlikely to dramatically alter its affinity for many of these receptors. However, subtle changes can be expected. For comparison, N-desmethylclozapine, the major metabolite of clozapine, retains a high affinity for a similar range of receptors as its parent compound.[5] One study has noted that this compound, unlike N-desmethylclozapine which shows agonist activity at muscarinic M1 receptors, lacks agonist activity at human muscarinic receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of Olanzapine in Preclinical Models

| Receptor Subtype | Ki (nM) |

| Dopamine Receptors | |

| D1 | 31 |

| D2 | 11 |

| D3 | 49 |

| D4 | 27 |

| Serotonin Receptors | |

| 5-HT1A | >1000 |

| 5-HT2A | 4 |

| 5-HT2C | 11 |

| 5-HT3 | 147 |

| 5-HT6 | 10 |

| 5-HT7 | 93 |

| Muscarinic Receptors | |

| M1 | 2.5 |

| M2 | 18 |

| M3 | 25 |

| M4 | 1.9 |

| M5 | 5.3 |

| Histamine Receptors | |

| H1 | 7 |

| Adrenergic Receptors | |

| α1 | 19 |

| α2 | 230 |

| Note: This table represents data for the parent compound, olanzapine, and serves as an estimation for the binding profile of this compound in the absence of direct data. |

In Vivo Receptor Occupancy

In vivo receptor occupancy studies are critical for understanding the relationship between drug dosage, plasma concentration, and target engagement in the brain.[6] Preclinical studies, often utilizing techniques like positron emission tomography (PET) and ex vivo autoradiography, have extensively characterized the receptor occupancy of olanzapine. These studies reveal high occupancy of serotonin 5-HT2A receptors and moderate to high occupancy of dopamine D2 receptors at clinically relevant doses.[7][8]

Given its structural similarity, this compound is expected to exhibit a comparable in vivo receptor occupancy profile to olanzapine. The balance of high 5-HT2A and moderate D2 receptor blockade is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects.[6]

Table 2: In Vivo Dopamine D2 and Serotonin 5-HT2A Receptor Occupancy of Olanzapine in Preclinical Models

| Drug | Dose (mg/kg) | Brain Region | D2 Occupancy (%) | 5-HT2A Occupancy (%) |

| Olanzapine | 0.99 (ID50) | Striatum | 50 | - |

| Olanzapine | 1.0 | Striatum | ~60 | ~80 |

| Olanzapine | 10.0 | Striatum | >80 | >90 |

| Note: This table presents data for olanzapine as a proxy for this compound. ID50 represents the dose required to achieve 50% receptor occupancy.[5] |

Effects on Neurotransmitter Levels

The functional consequences of receptor binding and occupancy are reflected in the modulation of neurotransmitter release and metabolism. In vivo microdialysis is a key preclinical technique used to measure extracellular levels of neurotransmitters in specific brain regions.[9] Studies with olanzapine have demonstrated a dose-dependent increase in dopamine and norepinephrine release in the prefrontal cortex, nucleus accumbens, and striatum.[10][11] Notably, olanzapine appears to have a more pronounced effect on dopamine release in the prefrontal cortex compared to subcortical areas, a characteristic that may be linked to its efficacy in treating negative and cognitive symptoms of schizophrenia.[9][10]

This compound, acting on the same receptor systems, is anticipated to produce similar effects on catecholamine neurotransmission. The increased dopamine outflow in the prefrontal cortex is thought to result from the blockade of 5-HT2A receptors, which typically exert an inhibitory influence on cortical dopamine release.[9] In contrast, the elevation of dopamine in the nucleus accumbens and striatum is primarily attributed to D2 receptor antagonism.[12]

Table 3: Effects of Olanzapine on Extracellular Dopamine and Serotonin Levels in Rat Brain (Microdialysis)

| Brain Region | Dopamine (% Baseline) | Serotonin (% Baseline) |

| Medial Prefrontal Cortex | ↑ (~250%) | No significant change |

| Nucleus Accumbens | ↑ (~180%) | No significant change |

| Striatum | ↑ (~160%) | No significant change |

| Note: This table summarizes the effects of the parent compound, olanzapine, on neurotransmitter levels. The data for this compound is expected to be similar.[9][10] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections outline the typical experimental protocols used to assess the neurochemical effects of compounds like this compound.

Radioligand Binding Assays

These assays are performed to determine the affinity of a compound for various receptors.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in awake, freely moving animals.

Signaling Pathways

The interaction of this compound with dopamine D2 and serotonin 5-HT2A receptors initiates intracellular signaling cascades that ultimately mediate its antipsychotic effects.

Dopamine D2 Receptor Signaling

Antagonism of D2 receptors by this compound is expected to block the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).

Serotonin 5-HT2A Receptor Signaling